1-(1-Methylpiperidin-4-yl)piperidin-4-one is a chemical compound characterized by its dual piperidine structure, which consists of two six-membered rings containing nitrogen atoms. The molecular formula of this compound is CHNO, with a molecular weight of approximately 196.30 g/mol. This compound is significant in various scientific research fields due to its unique structural properties and potential applications in medicinal chemistry.
This compound belongs to the class of piperidin-4-ones, which are derivatives of piperidine, a saturated heterocyclic organic compound. Piperidine derivatives are known for their diverse biological activities, making them valuable in drug development and synthesis. The specific classification of 1-(1-Methylpiperidin-4-yl)piperidin-4-one can be categorized under organic compounds and heterocycles, with particular relevance in medicinal chemistry and pharmacology.
The synthesis of 1-(1-Methylpiperidin-4-yl)piperidin-4-one typically involves several approaches, including:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time. The use of inert atmospheres (e.g., nitrogen or argon) is often necessary to prevent unwanted reactions with moisture or oxygen.
1-(1-Methylpiperidin-4-yl)piperidin-4-one participates in various chemical reactions typical for piperidine derivatives:
The mechanism of action for 1-(1-Methylpiperidin-4-yl)piperidin-4-one primarily involves its interaction with specific receptors and enzymes within biological systems. The piperidine structure allows for binding to various targets, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence numerous biological pathways, making it relevant in therapeutic contexts, particularly in neurology and pharmacology .
1-(1-Methylpiperidin-4-yl)piperidin-4-one exhibits several notable physical properties:
The chemical properties include:
The compound has several applications across different scientific fields:
The synthetic exploration of piperidine derivatives accelerated significantly in the late 20th century, driven by their prevalence in bioactive natural products and pharmaceuticals. Within this landscape, 1-(1-Methylpiperidin-4-yl)piperidin-4-one (systematic name: 1-(1-Methylpiperidin-4-yl)piperidin-4-amine) emerged as a structurally distinct bicyclic scaffold. Its earliest documented syntheses leveraged classic heterocyclic condensation strategies, such as Mannich reactions or reductive amination protocols, to construct the pivotal C-N bond linking two piperidine units. The compound gained prominence not as a final therapeutic agent but as a versatile synthetic intermediate for accessing complex alkaloid-like architectures. Its inclusion in specialized chemical catalogs (e.g., Sigma-Aldrich's AldrichCPR collection) underscores its utility in early-stage drug discovery, providing researchers access to this unique chemotype for derivatization . Unlike simpler N-alkylpiperidin-4-ones (e.g., 1-Methylpiperidin-4-one, CAS 1445-73-4), whose properties were documented earlier [7] [8], this unsymmetrical bis-piperidinyl ketone offers distinct steric and electronic features exploitable in molecular design.
1-(1-Methylpiperidin-4-yl)piperidin-4-one possesses a distinctive bicyclic tertiary amine system characterized by a piperidin-4-one moiety linked via its carbon C4 to the C4 position of a second N-methylpiperidine ring (SMILES: CN1CCC(N2CCC(CC2)N)CC1
; InChIKey: YVDWTMIIEURGAN-UHFFFAOYSA-N
). This arrangement confers several pharmacologically relevant properties:
Reductions to alcohols (e.g., via NaBH₄), pivotal for modifying polarity and hydrogen-bonding capacity [5] [8].
Comparative Molecular Features:
Table 1: Structural and Physicochemical Comparison of Key Piperidin-4-one Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Key Functional Group Reactivity |
---|---|---|---|---|
1-(1-Methylpiperidin-4-yl)piperidin-4-one | C₁₁H₂₃N₃ | 197.33 | Bicyclic bis-piperidine, unsymmetrical | Ketone, Tertiary amine, Secondary amine |
1-(4-Methylphenyl)piperidin-4-one [5] | C₁₂H₁₅NO | 189.25 | Aryl (p-tolyl)-N-substituted | Ketone, Aromatic ring |
1-Methylpiperidin-4-one [8] | C₆H₁₁NO | 113.16 | Monocyclic N-methyl | Ketone |
1-{1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}-4-phenylpiperazine [10] | C₂₃H₃₁N₃O | 365.52 (free base) | Arylalkyl-N, Piperazine-N' phenyl | Ether, Tertiary amines |
This unique amalgamation of hydrogen bond acceptor capability (ketone oxygen), hydrogen bond donor potential (secondary amine), lipophilic domains (piperidine methylene groups), and ionizable centers creates a sophisticated 3D pharmacophore scaffold. Computational studies on analogous piperidin-4-ones highlight the influence of substituents on electron distribution (e.g., via NBO analysis) and molecular electrostatic potential (MEP), which dictate interaction profiles with target proteins [9]. The scaffold’s significance is further amplified by its structural kinship to privileged fragments in CNS and oncology drug discovery.
The complexity of neurodegenerative diseases, cancers, and psychiatric disorders often demands drugs modulating multiple pathogenic pathways simultaneously. 1-(1-Methylpiperidin-4-yl)piperidin-4-one presents an exceptionally adaptable framework for multi-target ligand design, aligning with the polypharmacology paradigm [4]. Its utility stems from:
Table 2: Potential Therapeutic Applications Leveraging the Scaffold's Multi-Target Capability
Target Protein Class | Example Disease Indications | Design Strategy Enabled by Scaffold | Evidence from Related Analogs |
---|---|---|---|
Kinases (e.g., ALK, CDK4/6) | Various Cancers | Docking into ATP pockets via ketone/amine H-bonding and hydrophobic filling of allosteric sites. Structural optimization guided by DFT/FMO analysis [9]. | Piperidin-4-ones show ALK inhibition via in silico docking & QSPR [9]. |
Dopamine/Sertonin GPCRs | Schizophrenia, Bipolar Disorder | Mimicking SDAMs (e.g., Aripiprazole) by balancing D₂ partial agonism with 5-HT₁ₐ/5-HT₂ₐ affinity via spatial display of protonatable N and aryl groups attached to ketone/amine [4]. | Arylpiperazine-antipsychotics efficacy linked to multi-receptor engagement [4]. |
Monoamine Transporters (DAT, NET) | Depression, Parkinson's, ADHD | Enhancing monoamine reuptake inhibition via lipophilic aryl extensions and basic center positioning akin to pyrovalerone analogs [5]. | Piperidin-4-one derivatives show potent DAT/NET inhibition selectivity over SERT [5]. |
MAO-B | Parkinson's Disease | Combining MAO-B inhibition (via propargylamine derivatization on secondary amine) with dopamine reuptake blockade or glutamate modulation potential inherent in the core/bicyclic lipophilicity. | Safinamide (multi-target PD drug) combines MAO-B inhibition with Na⁺/Ca²⁺ channel effects [4]. |
Computational approaches like density functional theory (DFT) and molecular docking are instrumental in rationalizing and predicting the polypharmacology of derivatives. DFT analyses (e.g., at B3LYP/6-311 G(d,p) level) elucidate electronic features (HOMO-LUMO energies, MEP maps, NBO charges) governing reactivity and target interaction. Docking studies against validated targets (e.g., ALK, 5-HT₂ₐ) reveal plausible binding modes where the bicyclic core acts as a central spacer, orienting key pharmacophoric elements into complementary sub-pockets [9]. Furthermore, pharmacological feature profiling (ADMET prediction) suggests that derivatives generally exhibit favorable properties (e.g., metabolic stability, CNS penetration potential) supporting their development as multi-target therapeutic candidates, particularly for CNS disorders and oncology where complex pathophysiology often thwarts single-target agents [4] [9].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1